molecular formula C38H50N2O4 B13125011 [(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate

[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate

Cat. No.: B13125011
M. Wt: 598.8 g/mol
InChI Key: FJOADSBQCKDHJA-BKFWQYCFSA-N
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Description

[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate is a complex organic compound with a unique structure. This compound is characterized by its intricate arrangement of multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of [(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may result in the formation of reduced compounds.

Scientific Research Applications

[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology, it may be used to investigate the interactions between small molecules and biological macromolecules. In medicine, this compound could be explored for its potential therapeutic properties. In industry, it may be used as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of [(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate can be compared with other similar compounds, such as those with similar core structures or functional groups. The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which may confer distinct chemical and biological properties. Similar compounds may include other phthalazino derivatives or compounds with similar indene-based structures.

Properties

Molecular Formula

C38H50N2O4

Molecular Weight

598.8 g/mol

IUPAC Name

[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate

InChI

InChI=1S/C38H50N2O4/c1-23(2)24(3)13-14-25(4)33-17-18-34-27(10-9-19-38(33,34)6)20-35-32-21-29(44-26(5)41)16-15-28(32)22-39-36(42)30-11-7-8-12-31(30)37(43)40(35)39/h7-8,11-14,20,23-25,29,33-35H,9-10,15-19,21-22H2,1-6H3/b14-13+,27-20+/t24-,25+,29+,33+,34-,35+,38+/m0/s1

InChI Key

FJOADSBQCKDHJA-BKFWQYCFSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\[C@@H]3C4=C(CC[C@H](C4)OC(=O)C)CN5N3C(=O)C6=CC=CC=C6C5=O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)OC(=O)C)CN5N3C(=O)C6=CC=CC=C6C5=O)C

Origin of Product

United States

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